molecular formula C13H18S B14305915 Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- CAS No. 116233-34-2

Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-

Cat. No.: B14305915
CAS No.: 116233-34-2
M. Wt: 206.35 g/mol
InChI Key: YNFIWOPYSWVCHT-UHFFFAOYSA-N
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Description

Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- is an organic compound with a complex structure It is a derivative of benzene, characterized by the presence of a tert-butylthio group and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- typically involves the reaction of benzene with tert-butylthiol and a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted benzene compounds.

Scientific Research Applications

Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- involves its interaction with specific molecular targets. The tert-butylthio group and the vinyl group play crucial roles in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-: Similar structure but lacks the thio group.

    Benzene, 1-(1,1-dimethylethyl)-4-ethyl-: Similar structure but has an ethyl group instead of a vinyl group.

    Benzene, 1-(1,1-dimethylethyl)-3-methyl-: Similar structure but has a methyl group instead of a vinyl group.

Uniqueness

Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- is unique due to the presence of both the tert-butylthio group and the vinyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

116233-34-2

Molecular Formula

C13H18S

Molecular Weight

206.35 g/mol

IUPAC Name

3-tert-butylsulfanylprop-1-en-2-ylbenzene

InChI

InChI=1S/C13H18S/c1-11(10-14-13(2,3)4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3

InChI Key

YNFIWOPYSWVCHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(=C)C1=CC=CC=C1

Origin of Product

United States

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